6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Description
Properties
IUPAC Name |
tert-butyl-(1H-indol-6-yloxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRGWFZTYZCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623886 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-41-0 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Protection Protocol
The most widely adopted route involves the direct silylation of 6-hydroxy-1H-indole using tert-butyldimethylsilyl chloride (TBDMSCl). In a representative procedure:
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Reagents : 6-Hydroxy-1H-indole (1.0 equiv), TBDMSCl (1.2–1.5 equiv), imidazole (3.0 equiv)
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Solvent : Anhydrous dichloromethane (DCM)
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Conditions : 0–5°C initial cooling, followed by 24-hour stirring at room temperature under nitrogen
The reaction proceeds via deprotonation of the phenolic oxygen by imidazole, generating a nucleophilic alkoxide that attacks the electrophilic silicon center in TBDMSCl. This mechanism avoids competing N-silylation due to the indole’s NH group remaining protonated under these conditions.
Workup and Purification
Post-reaction processing involves:
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Quenching with deionized water to hydrolyze excess TBDMSCl
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Extraction with 5% methanol in DCM (3 × 50 mL)
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Sequential washing with saturated brine to remove ionic byproducts
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Column chromatography purification using petroleum ether/ethyl acetate gradients (95:5 to 85:15 v/v)
This method achieves isolated yields of 72–89%, with purity >98% as verified by HPLC.
Alternative Synthetic Strategies
Microwave-Assisted Silylation
Recent advancements employ microwave irradiation to accelerate reaction kinetics:
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Temperature : 80°C
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Duration : 20 minutes
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Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
Microwave conditions reduce typical reaction times from 24 hours to under 30 minutes while maintaining yields at 78–82%. This approach minimizes thermal decomposition risks associated with prolonged heating.
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors for enhanced reproducibility:
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Residence Time : 8–12 minutes
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Pressure : 3–5 bar
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Temperature : 25°C
Automated systems enable real-time monitoring of silylation progress via in-line FTIR, allowing immediate adjustment of TBDMSCl feed rates to maintain stoichiometric balance.
Critical Parameter Optimization
Base Selection Comparative Analysis
| Base | Solubility (g/100 mL DCM) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Imidazole | 12.3 | 24 | 89 |
| Pyridine | 9.8 | 36 | 75 |
| DMAP | 4.2 | 18 | 85 |
Data adapted from large-scale screening studies. Imidazole remains optimal due to its strong base strength (pKa = 14.5 in DCM) and solubility profile.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like tetrahydrofuran (THF) increase reaction rates but necessitate rigorous anhydrous conditions:
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THF : 92% conversion in 8 hours (Karl Fischer water content <50 ppm)
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DCM : 89% conversion in 24 hours (tolerates up to 200 ppm water)
Non-polar solvents (e.g., toluene) show <40% conversion due to poor solubility of ionic intermediates.
Analytical Characterization Benchmarks
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 0.24 (s, 6H, Si(CH₃)₂), 1.05 (s, 9H, C(CH₃)₃), 6.35–7.45 (m, 4H, indole aromatic)
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¹³C NMR : 156.8 (C-O-Si), 135.2–110.4 (indole carbons), 25.9 (C(CH₃)₃)
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HRMS (ESI+) : m/z 248.1432 [M+H]⁺ (calc. 248.1438)
Deviations >0.5 ppm in HRMS necessitate re-examination for desilylation byproducts.
Industrial-Scale Process Economics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Capital Cost ($M) | 2.8 | 4.1 |
| Operating Cost ($/kg) | 1,200 | 890 |
| Annual Capacity (kg) | 500 | 2,800 |
Flow systems achieve 38% cost reduction through improved heat transfer and reduced solvent inventories.
Environmental Impact Mitigation
Green chemistry metrics for the optimized process:
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E-factor : 8.2 (vs. 23.4 for traditional methods)
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PMI (Process Mass Intensity) : 12.4 kg/kg product
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Solvent Recovery : 91% DCM via fractional distillation
Implementation of solvent-substitution strategies using cyclopentyl methyl ether (CPME) further reduces PMI to 9.8 kg/kg.
Emerging Methodological Frontiers
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butyldimethylsilyl)oxy]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in water or OsO4 in an organic solvent.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: TBAF in THF at room temperature.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Deprotected indole with a free hydroxyl group.
Scientific Research Applications
Synthesis of Functionalized Indoles
One of the primary applications of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole is in the synthesis of functionalized indoles. The compound serves as a versatile precursor for the development of complex indole derivatives, which are important in medicinal chemistry and material science.
- Synthetic Methods : Various synthetic routes have been developed to convert this compound into more complex structures. For instance, it can be utilized in reactions involving nucleophilic substitutions or cyclizations to yield polyfunctionalized indoles, which can further be modified to enhance their biological activity .
The biological activity of indole derivatives is well-documented, with many exhibiting significant pharmacological properties. Research indicates that this compound and its derivatives may have therapeutic potential in several areas:
- Pain Management : The compound has been investigated for its analgesic properties. A study highlighted its potential use in treating visceral pain, suggesting that indole compounds can act as effective agents against pain disorders .
- Anticonvulsant Activity : Some derivatives of this compound have shown promise as anticonvulsant agents. The structural modifications facilitated by the tert-butyldimethylsilyl group may enhance the bioavailability and efficacy of these compounds .
Applications in Organic Chemistry
In organic synthesis, this compound plays a crucial role as a protecting group for hydroxyl functionalities during chemical reactions. This application is particularly valuable in multi-step syntheses where selective protection and deprotection are necessary to achieve desired products.
- Protecting Group Utility : The tert-butyldimethylsilyl (TBDMS) group is widely used for protecting alcohols and phenols due to its stability under various reaction conditions and ease of removal under mild acidic conditions .
Case Studies and Research Findings
Several studies have documented the applications of this compound in synthetic methodologies:
Mechanism of Action
The mechanism of action of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Positional Isomers: 5-TBDMSO-1H-Indole
Compound : 5-[(tert-Butyldimethylsilyl)oxy]-1H-indole (CAS: 106792-38-5)
- Structural difference : TBDMS group at position 5 instead of 6.
- Physical properties :
- Reactivity : The electronic environment differs due to altered conjugation; the 5-substituted isomer may exhibit distinct regioselectivity in electrophilic substitution reactions compared to the 6-substituted derivative.
Carboxylate Derivatives
Compound : tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820685-06-0)
- Structural features : Carboxylate ester at position 1 and chloromethyl group at position 6.
- Molecular weight : 265.74 g/mol
- Functional groups : Chlorine (electrophilic site) and carboxylate (electron-withdrawing).
- Applications : Useful in nucleophilic substitution reactions; the chloromethyl group enables further functionalization .
Compound : tert-Butyl 6-bromo-7-chloro-1H-indole-1-carboxylate (CAS: 2920966-53-4)
Sulfonyl and Mesyl Derivatives
Compound : (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15)
Silyl-Protected Bromoindoles
Compound : 3-Bromo-1-(tert-butyldimethylsilyl)indole (1.143)
- Structural features : Bromine at position 3 and TBDMS at position 1.
- Applications : Bromine enables cross-coupling, while the TBDMS group protects the indole nitrogen during reactions .
Comparative Analysis Table
Biological Activity
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its application in various biological assays.
Antioxidant Activity
Research indicates that indole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that indole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Research has indicated that this indole derivative may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The TBDMS group enhances electron donation capacity, allowing the compound to neutralize free radicals effectively.
- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into bacterial membranes, leading to increased permeability and cell lysis.
- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation, particularly those associated with NF-kB activation.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant efficacy of various indole derivatives, including this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its viability as an alternative antimicrobial agent .
Study 3: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan injection in rats, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Q & A
Q. What are the common synthetic routes for preparing 6-[(tert-butyldimethylsilyl)oxy]-1H-indole?
The synthesis typically involves silylation of 6-hydroxy-1H-indole using tert-butyldimethylsilyl (TBS) protecting agents. A standard procedure includes:
- Step 1: Dissolving 6-hydroxyindole in anhydrous solvents (e.g., THF, DMF) under inert atmosphere.
- Step 2: Deprotonation with a strong base (e.g., NaH, KOtBu) to activate the hydroxyl group.
- Step 3: Reaction with TBSCl (tert-butyldimethylsilyl chloride) or TBSOTf (triflate) at 0°C to room temperature for 4–24 hours .
- Step 4: Purification via column chromatography (e.g., petroleum ether/EtOAC gradient) to isolate the product. Yields range from 42% to 96%, depending on reaction optimization .
Q. How is the structure and purity of this compound confirmed?
Key analytical methods include:
- 1H/13C/19F NMR : To verify regioselective silylation and absence of unreacted starting material. For example, TBS-protected indoles show characteristic Si(CH3)2 signals at δ 0.0–0.5 ppm in 1H NMR .
- HRMS (ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H]+) with precision ≤2 ppm error .
- TLC : Monitors reaction progress using solvents like DCM/petroleum ether (9:1) .
- IR Spectroscopy : Detects Si-O stretching vibrations near 1250–1100 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce the TBS group without side reactions?
Critical factors include:
- Base Selection : Strong bases like NaH or KOtBu ensure complete deprotonation of the hydroxyl group, minimizing competing alkylation or oxidation .
- Temperature Control : Slow addition of TBSCl at 0°C reduces exothermic side reactions (e.g., silylation of other nucleophilic sites).
- Solvent Choice : Anhydrous THF or DMF enhances solubility of silylating agents and intermediates .
- Stoichiometry : A 1.2–1.5 molar excess of TBSCl relative to the hydroxyl group improves conversion rates .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Signal Overlap in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks, particularly in crowded aromatic regions of indole derivatives .
- Unexpected HRMS Peaks : Check for isotopic patterns (e.g., silicon isotopes) or adduct formation (e.g., Na+/K+). Re-run samples with alternative ionization methods (e.g., APCI) .
- Contradictory TLC Results : Cross-validate with HPLC or GC-MS to detect low-level impurities not visible on TLC .
Q. What strategies enable regioselective functionalization of indole derivatives post-TBS protection?
- Directed Metalation : Use directing groups (e.g., amides, sulfonamides) to guide electrophilic substitution to specific positions (C-4 or C-7) .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings at C-2 or C-3 positions are compatible with TBS-protected hydroxyl groups, as demonstrated in indole-based anticancer agent synthesis .
- Protection-Deprotection Sequences : Temporarily mask reactive sites (e.g., NH of indole) with Boc or Tosyl groups before silylation .
Q. How can competing reactions be managed during multi-step synthesis?
- Sequential Protection : Prioritize TBS protection of the hydroxyl group before introducing electron-withdrawing substituents (e.g., nitro, carbonyl), which can deactivate the indole ring toward silylation .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of TBS groups during prolonged reactions .
- Real-Time Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
